molecular formula C17H25ClN4O3 B2742789 Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate CAS No. 2402839-07-8

Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate

Cat. No. B2742789
CAS RN: 2402839-07-8
M. Wt: 368.86
InChI Key: BSWSBVLFSWKWSP-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, amide group, and ester group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthetic Organic Chemistry Applications

  • Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, which share structural similarities with the compound , are highlighted for their utility as building blocks in synthetic organic chemistry. Their reactivity encompasses nucleophilic substitutions and radical reactions, enabling the synthesis of a diverse array of products, including azocarboxamides and aryl-aryl coupled products (Jasch et al., 2012).
  • Carboxamidation and Aromatisation : The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides is a notable reaction mechanism. This process tolerates a wide range of functional groups and leads to the formation of phenanthridine 6-carboxamides, demonstrating the compound's potential in complex organic syntheses (Feng et al., 2014).

Polymer Science Applications

  • Synthesis and Properties of Polyamides : Compounds related to tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. This demonstrates the potential of related chemical entities in the development of novel polymeric materials (Hsiao et al., 2000).

Medicinal Chemistry Applications

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology has been applied to synthesize alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, showcasing the compound's relevance in the synthesis of biologically active molecules (Ellman et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling any chemical compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. It could be studied for potential applications in various fields, such as medicine, materials science, or chemical synthesis, among others .

properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-8-5-6-13(7-9-22)21(4)14(23)12-10-19-15(18)20-11-12/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSBVLFSWKWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate

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